![molecular formula C8H12ClN3 B1590668 N-tert-butyl-2-chloropyrimidin-4-amine CAS No. 876521-19-6](/img/structure/B1590668.png)
N-tert-butyl-2-chloropyrimidin-4-amine
Overview
Description
N-tert-butyl-2-chloropyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3. It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-tert-butyl-2-chloropyrimidin-4-amine involves the reaction of 2,4-dichloropyrimidine with tert-butylamine. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution of the chlorine atom at the 4-position by the tert-butylamine group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives .
Scientific Research Applications
N-tert-butyl-2-chloropyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-6-chloropyrimidin-4-amine: This compound is similar in structure but has a chlorine atom at the 6-position instead of the 2-position.
2,4-Dichloropyrimidine: This is a precursor in the synthesis of N-tert-butyl-2-chloropyrimidin-4-amine and has two chlorine atoms at the 2- and 4-positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .
Biological Activity
N-tert-butyl-2-chloropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with a tert-butyl group at the 1-position and a chlorine atom at the 2-position. These modifications influence its reactivity and interactions with biological targets. Pyrimidines are known to play crucial roles in nucleic acids and have been implicated in various biological processes, making their derivatives valuable in drug development.
This compound has been studied for its interaction with various molecular targets, particularly kinases involved in signal transduction pathways. The presence of the chlorine atom may enhance the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target enzymes or receptors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with critical signaling pathways:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
This compound | FLT3 Kinase | 80 | Inhibitory |
This compound | MV4-11 Cells | >10,000 | Non-effective |
This table highlights its potency against FLT3 kinase, which is crucial in certain leukemias, suggesting its potential as a therapeutic agent in hematological malignancies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that it may possess activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) is still limited .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly impact its potency:
Modification | Effect on Activity |
---|---|
Addition of methyl group at 4-position | Increased FLT3 inhibition |
Replacement of chlorine with bromine | Reduced binding affinity |
These findings suggest that careful tuning of substituents can enhance the compound's therapeutic efficacy .
Case Studies
- FLT3 Inhibition Study : A study focused on the inhibition of FLT3 by this compound demonstrated that it effectively reduced cell viability in FLT3-dependent leukemia models. The results indicated a dose-dependent response, underscoring its potential as a targeted therapy .
- Antimicrobial Assessment : Another investigation explored the compound's antimicrobial properties against various bacterial strains. While initial results were promising, further research is necessary to quantify its efficacy and establish clinical relevance .
Properties
IUPAC Name |
N-tert-butyl-2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVEBCUJRKAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479000 | |
Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876521-19-6 | |
Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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